(2-Phenyl-1,3-dioxolan-2-yl)methanethiol
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Overview
Description
(2-Phenyl-1,3-dioxolan-2-yl)methanethiol is a chemical compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group attached to the ring. The presence of a thiol group (-SH) makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanethiol typically involves the reaction of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then treated with a thiolating agent such as hydrogen sulfide or thiourea to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1,3-dioxolan-2-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as reagents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, various derivatives.
Scientific Research Applications
(2-Phenyl-1,3-dioxolan-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of (2-Phenyl-1,3-dioxolan-2-yl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolan: Similar structure but lacks the thiol group.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Contains a dioxolane ring and phenyl groups but has different functional groups.
(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl: Similar dioxolane ring structure with different substituents
Uniqueness
(2-Phenyl-1,3-dioxolan-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-phenyl-1,3-dioxolan-2-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c13-8-10(11-6-7-12-10)9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAGXLJMXRCMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CS)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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